molecular formula C18H22N8O3S B2561748 1-isopropyl-3,5-dimethyl-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrazole-4-sulfonamide CAS No. 2034347-05-0

1-isopropyl-3,5-dimethyl-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrazole-4-sulfonamide

货号: B2561748
CAS 编号: 2034347-05-0
分子量: 430.49
InChI 键: VLVYDIDGPLUNPB-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-isopropyl-3,5-dimethyl-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrazole-4-sulfonamide is a useful research compound. Its molecular formula is C18H22N8O3S and its molecular weight is 430.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

The compound 1-isopropyl-3,5-dimethyl-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrazole-4-sulfonamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article summarizes the biological activity of this compound based on recent research findings and case studies.

Chemical Structure and Properties

The compound features a unique combination of functional groups that contribute to its biological activity. The presence of oxadiazole and triazole moieties is particularly significant as these structures are often associated with pharmacological properties.

Anticancer Activity

Recent studies have demonstrated that compounds containing oxadiazole and triazole derivatives exhibit promising anticancer properties. For instance, the incorporation of these moieties has been linked to the inhibition of key signaling pathways involved in cancer progression.

Table 1: Anticancer Activity of Related Compounds

CompoundIC50 (µM)Mechanism of Action
Compound A (similar structure)0.24EGFR Inhibition
Compound B0.96Src Inhibition
Compound C (related oxadiazole)0.275IL-6 Inhibition

The above table illustrates the potency of various related compounds, highlighting the potential of derivatives like this compound in targeting cancer pathways.

The mechanism by which this compound exerts its biological effects involves multiple pathways:

  • Inhibition of Protein Kinases : Similar compounds have shown to inhibit protein kinases such as EGFR and Src, which are crucial in tumor cell proliferation.
  • Induction of Apoptosis : Studies indicate that these compounds can trigger apoptotic pathways in cancer cells.
  • Anti-inflammatory Effects : The sulfonamide group may contribute to anti-inflammatory properties by modulating cytokine production.

Case Studies

A notable study published in MDPI explored the synthesis and biological evaluation of various oxadiazole derivatives. Among them, compounds structurally similar to our target compound demonstrated significant cytotoxicity against various cancer cell lines (e.g., HeLa and MCF7) with IC50 values comparable to established chemotherapeutics .

Another study focused on the structure–activity relationship (SAR) of triazole-based inhibitors revealed that modifications to the side chains could enhance anticancer efficacy while reducing toxicity . This suggests that optimizing the structure of this compound could yield even more potent derivatives.

常见问题

Q. Basic: What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized to improve yield?

The compound’s synthesis involves multi-step heterocyclic coupling. A typical approach includes:

  • Copper-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole formation, as demonstrated in similar pyrazole-triazole hybrids (e.g., using THF/water, sodium ascorbate, and CuSO₄ at 50°C for 16 hours) .
  • Solvent optimization : Anhydrous DMF with potassium carbonate is critical for stabilizing intermediates during alkylation or sulfonamide formation .
  • Purification : Column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) is essential to isolate the target compound from byproducts like unreacted triazenylpyrazoles .

Q. Advanced: How can researchers address challenges in characterizing the compound’s stereochemistry and electronic properties?

  • X-ray crystallography : Resolve ambiguous stereochemistry by co-crystallizing the compound with heavy atoms (e.g., bromine derivatives) .
  • Spectroscopic analysis : Use 2D NMR (e.g., HSQC, HMBC) to map coupling between the pyrazole sulfonamide and triazolo[4,3-a]pyridine moieties .
  • Computational modeling : Density Functional Theory (DFT) calculations can predict electronic distributions, particularly for the oxadiazole ring’s electron-withdrawing effects .

Q. Basic: What biological assays are suitable for evaluating the compound’s enzyme inhibition potential?

  • In vitro enzyme assays : Target enzymes like 14-α-demethylase lanosterol (PDB: 3LD6) using fluorescence-based or spectrophotometric methods to measure IC₅₀ values .
  • Cell-based assays : Test antifungal/antimicrobial activity against Candida albicans or Staphylococcus aureus with MIC (Minimum Inhibitory Concentration) protocols .

Q. Advanced: How can contradictions in bioactivity data between this compound and structurally similar derivatives be resolved?

  • SAR analysis : Compare substituent effects (e.g., 3-methyl-1,2,4-oxadiazole vs. 1,3,4-thiadiazole) on binding affinity using molecular docking .
  • Meta-analysis : Cross-reference bioactivity data from analogs like N-(4-phenyltriazol-3-yl)acetamide derivatives to identify trends in logP or hydrogen-bonding capacity .

Q. Basic: What analytical techniques are critical for confirming purity and stability?

  • HPLC-MS : Use C18 columns with acetonitrile/water gradients (0.1% formic acid) to detect impurities ≤0.1% .
  • Thermogravimetric analysis (TGA) : Assess thermal stability, particularly for the sulfonamide group, which may degrade above 200°C .

Q. Advanced: What computational tools can predict the compound’s pharmacokinetic properties?

  • QSAR models : Train models using datasets of pyrazole-sulfonamide derivatives to predict logD, bioavailability, and CYP450 interactions .
  • Molecular dynamics (MD) simulations : Simulate membrane permeability (e.g., blood-brain barrier penetration) using lipid bilayer models .

Q. Basic: How should researchers handle and store this compound to prevent degradation?

  • Storage : Keep in amber vials under inert gas (argon) at –20°C to avoid hydrolysis of the oxadiazole ring .
  • Handling : Use gloveboxes with humidity control (<30% RH) to prevent sulfonamide hygroscopicity .

Q. Advanced: What strategies can elucidate the compound’s mechanism of action in complex biological systems?

  • Proteomics : Perform pull-down assays with biotinylated derivatives to identify protein targets .
  • Metabolomics : Track metabolic perturbations in treated cells via LC-MS-based untargeted profiling .

Q. Basic: How can researchers validate the compound’s structural identity if commercial reference standards are unavailable?

  • Synthetic validation : Compare NMR and HRMS data with intermediates (e.g., triazenylpyrazole precursors) .
  • Cross-laboratory reproducibility : Collaborate with independent labs to replicate spectral data .

Q. Advanced: What experimental designs are optimal for studying structure-activity relationships (SAR) in this compound class?

  • Fragment-based design : Synthesize derivatives with systematic substitutions (e.g., isopropyl → cyclopropyl) and test against a panel of kinases .
  • Free-Wilson analysis : Quantify contributions of individual substituents (e.g., oxadiazole vs. thiadiazole) to bioactivity .

Q. Basic: What safety protocols are recommended for handling this compound in vitro?

  • PPE : Use nitrile gloves, lab coats, and fume hoods to minimize exposure to sulfonamide dust .
  • First aid : Immediate rinsing with water for eye/skin contact, as per OSHA guidelines .

Q. Advanced: How can researchers integrate findings from this compound into broader pharmacological studies?

  • Target profiling : Screen against kinase or GPCR libraries to identify off-target effects .
  • In vivo models : Use zebrafish or murine models to assess toxicity and efficacy in disease-relevant contexts .

属性

IUPAC Name

3,5-dimethyl-N-[[8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]-1-propan-2-ylpyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N8O3S/c1-10(2)26-12(4)16(11(3)23-26)30(27,28)19-9-15-21-22-17-14(7-6-8-25(15)17)18-20-13(5)24-29-18/h6-8,10,19H,9H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLVYDIDGPLUNPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C(C)C)C)S(=O)(=O)NCC2=NN=C3N2C=CC=C3C4=NC(=NO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N8O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。